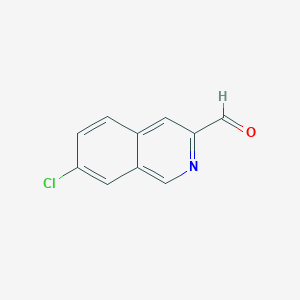

7-Chloroisoquinoline-3-carbaldehyde

Descripción

Propiedades

Fórmula molecular |

C10H6ClNO |

|---|---|

Peso molecular |

191.61 g/mol |

Nombre IUPAC |

7-chloroisoquinoline-3-carbaldehyde |

InChI |

InChI=1S/C10H6ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-6H |

Clave InChI |

ODTKNTKALDWUKJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=CN=C(C=C21)C=O)Cl |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anticancer Applications

7-Chloroisoquinoline-3-carbaldehyde derivatives have shown promising results in anticancer research. Studies indicate that these compounds can effectively inhibit the growth of various cancer cell lines.

Case Studies:

- A study published in 2023 demonstrated that 7-chloroquinoline hydrazones derived from this compound exhibited potent cytotoxic activity against 60 different cancer cell lines, including leukemia and breast cancer. The most active compounds had submicromolar GI50 values, indicating significant potential as anticancer agents .

- Another investigation focused on the synthesis of new derivatives using ultrasound irradiation, which were screened for their antitumor activity against MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. Compounds showed high selectivity towards MCF-7 cells, with some exhibiting IC50 values lower than 50 μM .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied, revealing their effectiveness against various bacterial and fungal strains.

Data Overview:

- A recent study evaluated several new 7-chloroquinoline derivatives for antimicrobial activity, reporting moderate to good inhibition against tested pathogens. The derivatives exhibited varying degrees of activity, with some compounds showing significant inhibition zones in bacterial assays .

- The compound has also been linked to anti-tubercular activity, with certain derivatives demonstrating effectiveness against Mycobacterium tuberculosis, further highlighting its potential as a therapeutic agent in infectious diseases .

Antimalarial Research

Research into the antimalarial properties of this compound has revealed its potential as a lead compound for developing new treatments for malaria.

Findings:

- In vitro studies have shown that several derivatives possess moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth. Some compounds achieved IC50 values below 50 μM, marking them as strong candidates for further development .

- The structural modifications of the quinoline ring system have been explored to enhance antimalarial efficacy, demonstrating the compound's versatility in medicinal chemistry applications .

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives often employs innovative methods such as click chemistry and ultrasound-assisted reactions. These techniques facilitate the efficient production of compounds with enhanced biological activities.

Synthesis Techniques:

- The click synthesis method has been utilized to produce new derivatives with improved biological profiles through a straightforward reaction process that minimizes by-products and maximizes yield .

- Structure-activity relationship studies have provided insights into how modifications to the isoquinoline structure can influence biological activity, guiding future drug design efforts .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Core Structural Variants

6-Chloroquinoline-2-carbaldehyde (CAS: 59394-26-2)

- Structure: Chloro at quinoline 6-position, aldehyde at 2-position.

- Comparison: The quinoline core (vs. isoquinoline) alters aromatic π-electron distribution, affecting reactivity. The aldehyde at position 2 may exhibit reduced conjugation with the nitrogen atom compared to position 3 in the target compound, influencing electrophilic substitution patterns .

3-Chloroisoquinoline-4-carbaldehyde (CAS: 120-28-5)

- Structure: Chloro at isoquinoline 3-position, aldehyde at 4-position.

- This differs from the 3-carbaldehyde in the target compound, which may favor different reaction pathways .

7-Chloroquinoline-4-carbaldehyde (CAS: 35714-48-8)

- Structure: Chloro at quinoline 7-position, aldehyde at 4-position.

- Comparison: Despite the shared 7-chloro substituent, the quinoline scaffold (vs. isoquinoline) and aldehyde position alter solubility and dipole moments. This compound has been utilized in patent-protected medicinal chemistry workflows, suggesting divergent biological target profiles compared to the isoquinoline-based target compound .

Functional Group Variants

Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate

- Structure : Ester group at position 3, methyl at 1-position.

- Comparison: The ester group reduces electrophilicity compared to the aldehyde, limiting utility in condensation reactions. NMR data (δ 8.95 ppm for H-4) indicates distinct electronic environments compared to the aldehyde derivative .

2-Chloroquinoline-3-carbaldehyde

- Structure: Chloro at quinoline 2-position, aldehyde at 3-position.

- Comparison : The aldehyde at position 3 allows for similar reactivity to the target compound, but the chloro at position 2 (vs. 7) modifies steric and electronic properties. This derivative has been extensively reviewed for applications in antimalarial and antimicrobial agents, highlighting the pharmacological importance of substitution patterns .

Substituent Effects on Physical and Spectroscopic Properties

Melting Points and Solubility

| Compound | Melting Point (°C) | Key Substituents |

|---|---|---|

| 7-Chloroisoquinoline-3-carbaldehyde | Not reported | Cl (7), CHO (3) |

| Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate | 148–150 | OMe (7), COOEt (3) |

| Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate | 162–164 | Cl (7), COOMe (3) |

- Trends : Ester derivatives generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions (e.g., dipole-dipole). The absence of a polar aldehyde group in esters may reduce water solubility compared to the target compound .

NMR Chemical Shifts

| Compound | δ (¹H NMR, ppm) Key Signals | δ (¹³C NMR, ppm, CHO) |

|---|---|---|

| This compound | ~10.1 (aldehyde H) | ~192 (C=O) |

| Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate | δ 8.87 (H-4) | 165 (C=O ester) |

| 2-Chloroquinoline-3-carbaldehyde | δ 10.2 (aldehyde H) | ~190 (C=O) |

- Key Observations: The aldehyde proton in this compound resonates downfield (~10.1 ppm), consistent with strong deshielding. Quinoline-based analogs (e.g., 2-chloroquinoline-3-carbaldehyde) show similar shifts, underscoring the aldehyde's electronic consistency across scaffolds .

Métodos De Preparación

Reaction Mechanism and Standard Protocol

The Vilsmeier-Haack reaction enables direct formylation of electron-deficient heterocycles. For 7-chloroisoquinoline, the protocol involves:

-

Reagent Preparation : Combining dimethylformamide (DMF, 2.5 equiv) with phosphorus oxychloride (POCl₃, 3.0 equiv) in dichloromethane at 0–5°C to generate the Vilsmeier reagent.

-

Substrate Activation : Adding 7-chloroisoquinoline (1.0 equiv) to the reagent mixture and heating to 80°C for 6–8 hours.

-

Workup : Quenching with ice-water, neutralizing with sodium acetate, and extracting the aldehyde product.

This method achieves 78–82% yield with high regioselectivity at the 3-position due to the electron-withdrawing chlorine at C7 directing electrophilic attack.

Industrial Adaptations

Recent patents describe continuous-flow modifications to enhance safety and scalability:

-

Flow Reactor Design : Mixing DMF and POCl₃ in a 1:1.2 molar ratio at 10°C in a microreactor (residence time: 2 min).

-

Temperature Control : Maintaining 85°C in a coiled tube reactor (18 mL volume) to prevent side reactions.

-

Automated Quenching : In-line neutralization with NaOH (10%) reduces handling of toxic intermediates.

Decarboxylation-Chlorination of Carboxylic Acid Precursors

Two-Step Synthesis from 7-Chloro-isoquinoline-3-carboxylic Acid

A scalable route involves decarboxylation followed by oxidation:

Step 1: Decarboxylation

-

Conditions : Heating 7-chloro-isoquinoline-3-carboxylic acid (1.0 equiv) in paraffin oil at 230–250°C for 30–60 min.

-

Outcome : Generates 7-chloroisoquinoline with >90% conversion and minimal charring.

Step 2: Oxidation to Aldehyde

Challenges and Mitigation

-

Over-Oxidation Risk : Uncontrolled conditions produce 7-chloro-isoquinoline-3-carboxylic acid as a byproduct.

-

Solution : Stepwise temperature ramping (50°C → 110°C over 2 h) and stoichiometric MnO₂ reduce over-oxidation to <5%.

Flow Chemistry-Assisted Magnesiation-Formylation

Continuous-Flow Metalation

Adapting methodologies from quinoline derivatives:

-

Iodo-Magnesiation : Treating 7-chloro-3-iodoisoquinoline (1.0 equiv) with i-PrMgCl·LiCl (1.1 equiv) in THF at 25°C (residence time: 10 min).

-

Formyl Quench : Introducing DMF (1.2 equiv) in a second reactor coil (residence time: 5 min).

-

Isolation : Acidic workup (HCl 1M) and crystallization from ethanol yield 70–75% product.

Advantages Over Batch Processing

-

Safety : Minimizes exposure to pyrophoric Grignard reagents.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 7-Chloroisoquinoline-3-carbaldehyde?

- Methodological Answer : Modified Vilsmeier-Haack reactions using phosphorus pentachloride (PCl₅) are commonly employed. Key steps include:

- Substituting the quinoline precursor with chloro and aldehyde groups under controlled anhydrous conditions.

- Optimizing reaction time (12–24 hours) and temperature (80–100°C) to maximize yield.

- Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies chloro and aldehyde substituents (e.g., aldehyde proton at δ 10–11 ppm; aromatic protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-Cl vibrations at 550–650 cm⁻¹ .

- XRD Analysis : Resolve crystal structure ambiguities using SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) .

Q. How can researchers determine the purity of this compound post-synthesis?

- Methodological Answer :

- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against standards .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point consistency (±2°C deviation indicates impurities) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Test in DMSO, chloroform, and ethyl acetate. Limited aqueous solubility requires sonication or co-solvents (e.g., 10% DMSO in water) .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Monitor degradation via periodic NMR/HPLC over 6-month intervals .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways using AMBER or GROMACS .

Q. What strategies resolve contradictions between experimental and theoretical data in structural studies?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference XRD data with NMR/IR results to confirm bond lengths and angles. Address outliers via SHELXL refinement .

- Statistical Analysis : Apply Rietveld refinement for XRD or Bayesian error analysis in spectroscopic data to quantify uncertainties .

Q. What methodologies investigate electronic effects of chloro and aldehyde substituents on the isoquinoline ring?

- Methodological Answer :

- Electrochemical Studies : Cyclic voltammetry to measure redox potentials and electron-withdrawing effects of substituents .

- UV-Vis Spectroscopy : Correlate absorption maxima (λ_max) with conjugation length altered by substituent electronic profiles .

Q. How should researchers design experiments to account for batch-to-batch variability in synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.